(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Fmoc Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance the compound’s efficacy and specificity in various applications.
Properties
Molecular Formula |
C26H22FNO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m1/s1 |
InChI Key |
UWSXFCJJUMVNGA-PKTZIBPZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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